Cas no 339105-66-7 (1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE)

1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE
- 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
- Piperazine, 1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)-
- 9G-424S
- 1-(2,4-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)piperazine
- Oprea1_093915
- 339105-66-7
- AKOS005104762
-
- インチ: 1S/C19H22N6/c1-15-8-9-18(16(2)14-15)23-10-12-24(13-11-23)19-20-21-22-25(19)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
- InChIKey: ZGKLASNXKIJYQT-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2C)CCN(C2N(C3=CC=CC=C3)N=NN=2)CC1
計算された属性
- せいみつぶんしりょう: 334.19059473g/mol
- どういたいしつりょう: 334.19059473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 540.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 6.07±0.40(Predicted)
1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 9G-424S-1MG |
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine |
339105-66-7 | >90% | 1mg |
2023-09-09 | ||
Key Organics Ltd | 9G-424S-5MG |
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine |
339105-66-7 | >90% | 5mg |
2023-09-09 | ||
Key Organics Ltd | 9G-424S-50MG |
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine |
339105-66-7 | >90% | 50mg |
2023-09-09 | ||
Key Organics Ltd | 9G-424S-10MG |
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine |
339105-66-7 | >90% | 10mg |
2023-09-09 | ||
Key Organics Ltd | 9G-424S-100MG |
1-(2,4-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine |
339105-66-7 | >90% | 100mg |
2023-09-09 |
1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
9. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINEに関する追加情報
Compound CAS No. 339105-66-7: 1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE
The compound with CAS No. 339105-66-7, known as 1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their role in drug discovery and development. The structure of this compound is characterized by a piperazine ring system substituted with a 2,4-dimethylphenyl group at position 1 and a phenyl-substituted tetrazole moiety at position 4. These substituents play a crucial role in determining the compound's pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of tetrazole-containing compounds due to their unique electronic properties and potential as bioisosteres. The tetrazole group in this compound is particularly interesting as it can act as a hydrogen bond acceptor and potentially enhance the compound's solubility and bioavailability. Furthermore, the phenyl group attached to the tetrazole moiety introduces additional aromaticity and hydrophobicity into the molecule, which can influence its interaction with biological targets.
The piperazine ring itself is a well-known scaffold in drug design due to its ability to form hydrogen bonds and its flexibility. In this compound, the substitution pattern on the piperazine ring is designed to optimize these properties for specific biological applications. The 2,4-dimethylphenyl group adds steric bulk and hydrophobicity to one end of the molecule, while the tetrazole moiety introduces electronic diversity at the other end. This balance of hydrophobic and electronic properties makes this compound a promising candidate for various therapeutic applications.
Recent studies have explored the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The tetrazole moiety has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress associated with these conditions. Additionally, preliminary in vitro studies suggest that this compound may modulate key enzymes involved in neurotransmitter metabolism, further supporting its potential as a therapeutic agent.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The introduction of the tetrazole group typically involves the reaction of an azide with an appropriate electrophile under specific conditions. The phenyl group can be introduced via Friedel-Crafts alkylation or through coupling reactions depending on the desired regioselectivity.
The pharmacokinetic profile of this compound has been studied in preclinical models, revealing moderate absorption and distribution properties. Its half-life suggests that it could be suitable for once-daily dosing regimens if further clinical trials confirm its efficacy and safety profile.
One of the most exciting aspects of this compound is its potential for further modification to enhance its therapeutic index. By altering the substituents on both the piperazine ring and the tetrazole moiety, researchers can explore a wide range of structural analogs with varying pharmacological profiles. This flexibility makes it an ideal candidate for lead optimization campaigns aimed at discovering novel therapeutics.
In conclusion, CAS No. 339105-66-7 (1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE) represents a cutting-edge advancement in medicinal chemistry with significant potential for therapeutic applications. Its unique structure combines elements that enhance both its pharmacological activity and bioavailability, making it a promising candidate for future drug development efforts.
339105-66-7 (1-(2,4-DIMETHYLPHENYL)-4-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)PIPERAZINE) 関連製品
- 1270544-20-1(2-(4-ethoxyphenyl)azetidine)
- 1806974-24-2(5-Bromo-3-chloro-4-(difluoromethyl)-2-nitropyridine)
- 2137767-52-1(4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-)
- 2172059-97-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanoylazetidin-3-yl}acetic acid)
- 1353974-27-2(N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide)
- 1026613-79-5(Tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate)
- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)
- 2166760-34-3(2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)
- 1890065-78-7(2-2-(trifluoromethyl)phenylethane-1-sulfonyl fluoride)
- 2168043-72-7(2-bromopropyl 2,2-difluoroacetate)




